Lumisterol 3

Description

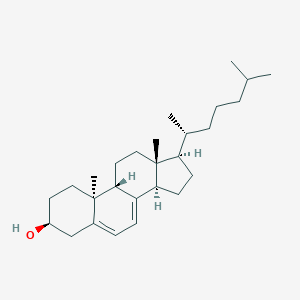

Structure

3D Structure

Properties

IUPAC Name |

(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTLRSWJYQTBFZ-XMVWLVNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lumisterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5226-01-7 | |

| Record name | Lumisterol3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5226-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9beta,10alpha-Cholesta-5,7-dien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9β,10α-cholesta-5,7-dien-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lumisterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Origin and Metabolic Activation of Lumisterol 3: A Technical Guide

Introduction: Lumisterol (B196343) 3 (L3) is a stereoisomer of 7-dehydrocholesterol (B119134) (7-DHC) and a member of the vitamin D family of steroidal compounds.[1] For many years, it was considered a biologically inert byproduct of vitamin D3 synthesis in the skin.[2] However, recent discoveries have unveiled novel metabolic pathways that convert L3 into a series of biologically active hydroxymetabolites. This guide provides an in-depth exploration of the dual origin of Lumisterol 3: its initial photochemical formation in the skin and its subsequent metabolic activation, which gives rise to its functional significance.

Photochemical Origin of this compound

The primary origin of this compound is a photochemical process that occurs in the epidermis upon exposure to ultraviolet B (UVB) radiation.[3] This process is part of a complex network of reactions that also yields vitamin D3.

1.1 The Photochemical Cascade: The synthesis begins with the steroidal precursor, 7-dehydrocholesterol (7-DHC).

-

Formation of Previtamin D3: Upon absorbing UVB photons (280–320 nm), the B-ring of 7-DHC undergoes a photochemical ring-opening reaction, breaking the C9-C10 bond to form previtamin D3.[3][4]

-

Photoisomerization to this compound: With continued or prolonged exposure to UVB radiation, previtamin D3 can absorb additional photons. Instead of converting to vitamin D3 (a thermal process), it undergoes photoisomerization. This involves the reformation of the C9-C10 bond, but in a different stereochemical configuration (9β,10α), resulting in the formation of this compound.[3]

-

Other Photoproducts: This process also generates another photoisomer, Tachysterol 3 (T3). These photochemical reactions are reversible and their equilibrium depends on factors like temperature and the dose of UVB radiation.[3] L3 becomes the major photoisomer observed in human skin after extended UVB exposure.[3]

Metabolic Activation: The Origin of Biological Activity

Contrary to earlier assumptions of it being inert, L3 is now known to be a substrate for key metabolic enzymes, primarily the cytochrome P450 enzyme CYP11A1.[3] This metabolic conversion is the origin of a novel endocrine pathway, producing a cascade of hydroxylated L3 derivatives with significant biological activity.[5][6][7]

2.1 The CYP11A1 Pathway: The enzyme CYP11A1, traditionally known for initiating steroidogenesis by converting cholesterol to pregnenolone, also metabolizes L3.[3][8] This action initiates a new signaling cascade.

-

Major Metabolites: Incubation of L3 with human or bovine CYP11A1 results in several products, with three major metabolites identified as:

-

Further Metabolism: 22(OH)L3 can be further metabolized by CYP11A1 to form 20,22(OH)₂L3.[3]

-

Minor Metabolites: A minor product resulting from the C20-C22 side-chain cleavage of L3 has been identified as pregnalumisterol (pL).[3]

2.2 The CYP27A1 Pathway: Another cytochrome P450 enzyme, CYP27A1, has also been shown to act on L3, expanding the range of its metabolic derivatives.[8]

-

Identified Metabolites:

-

25-hydroxy-Lumisterol 3 (25(OH)L3)

-

(25R)-27-hydroxy-Lumisterol 3 ((25R)-27(OH)L3)

-

(25S)-27-hydroxy-Lumisterol 3 ((25S)-27(OH)L3)[8]

-

These hydroxylated metabolites of L3 have demonstrated a range of biological effects, including anti-inflammatory, anti-cancer, and potent photoprotective properties, acting on various nuclear receptors like VDR, RORα/γ, and AhR.[5][6][8][9]

Experimental Protocols

The discovery of L3's metabolic activation relied on a series of key experiments. The methodologies for these are detailed below.

3.1 Protocol: In Vitro Metabolism of L3 by Recombinant CYP11A1

-

Objective: To determine if L3 is a substrate for CYP11A1 and to identify the resulting metabolites.

-

Materials:

-

HPLC-purified this compound (L3)

-

Recombinant human or bovine CYP11A1

-

Adrenodoxin (B1173346) reductase

-

Adrenodoxin

-

NADPH

-

2-hydroxypropyl-β-cyclodextrin (solubilizing agent)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer)

-

Dichloromethane (for extraction)

-

-

Methodology:

-

A reconstituted enzyme system is prepared. L3 (e.g., 20 µM) is dissolved in cyclodextrin (B1172386) and incubated with CYP11A1 (e.g., 1.0 µM), adrenodoxin reductase (e.g., 0.4 µM), and adrenodoxin (e.g., 15 µM).[3]

-

The reaction is initiated by adding NADPH (e.g., 50 µM).[3]

-

The mixture is incubated at 37°C for a specified duration (e.g., 3 hours), with time-course samples taken periodically.[3]

-

The reaction is stopped, and the products are extracted from the aqueous phase using an organic solvent like dichloromethane.[3]

-

The organic extract is dried, reconstituted, and prepared for analysis.

-

3.2 Protocol: Analysis of L3 Metabolites by HPLC and LC/MS

-

Objective: To separate, quantify, and identify the products from the in vitro metabolism assay.

-

Methodology:

-

HPLC Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) using a C18 column. A gradient of methanol (B129727) in water is typically used for separation (e.g., 64% to 100% methanol over 15 min, followed by 100% methanol).[3] A UV detector monitors the elution profile.

-

LC/MS Analysis: For structural identification, samples are analyzed using a Liquid Chromatography-Mass Spectrometry (LC/MS) system, such as a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive mode.[3]

-

Structural Confirmation: The final structures of major purified metabolites are definitively identified using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

-

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on L3 metabolism and activity.

Table 1: Enzyme Kinetics and Reaction Conditions for L3 Metabolism

| Parameter | Value / Condition | Source |

|---|---|---|

| Enzyme | Bovine CYP11A1 | [3] |

| Substrate | This compound (L3) | [3] |

| Catalytic Efficiency (vs. D3) | Approx. 20% of Vitamin D3 | [3] |

| Catalytic Efficiency (vs. Cholesterol) | Approx. 20% of Cholesterol | [3] |

| Incubation Concentration (L3) | 20 µM - 50 µM | [3] |

| Incubation Concentration (CYP11A1) | 1.0 µM | [3] |

| Incubation Temperature | 37°C | [3] |

| Major Products Identified | 22(OH)L3, 24(OH)L3, 20,22(OH)₂L3 |[3] |

Table 2: Experimental Conditions for Assessing Biological Activity of L3 Derivatives

| Assay Type | Cell Line | Compound Concentration | Duration | UVB Dose | Endpoint Measured | Source |

|---|---|---|---|---|---|---|

| Antiproliferation | A375, SK-MEL-28 (Melanoma) | 10⁻¹² M to 10⁻⁶ M | 72 hours | N/A | Cell Proliferation (SRB Assay) | [8] |

| Photoprotection | Human Keratinocytes | 100 nM | 24 hours (pre-treatment) | 50 mJ/cm² | CPD Levels, p-p53 | [10] |

| DNA Damage Repair | Human Keratinocytes | 100 nM | 24h pre-treat, 3h post-UVB | 200 mJ/cm² | DNA Damage (Comet Assay) | [11] |

| Antioxidant Response| Human Keratinocytes | 100 nM | 3 hours (post-UVB) | Not Specified | Nrf2-regulated protein expression |[12] |

Conclusion

The origin of this compound is a story of two distinct stages. It begins as a direct, light-dependent consequence of solar radiation on the skin, forming as a stable photoisomer of previtamin D3. For decades, this was considered the end of its story. However, recent research has illuminated a second, crucial origin: the metabolic activation by enzymes such as CYP11A1. This process transforms L3 from an "inactive" byproduct into the precursor for a novel family of hormonally active secosteroids. This newfound metabolic pathway establishes L3 as a pro-hormone, and its hydroxylated derivatives as promising agents for therapeutic development, particularly in dermatology and oncology, due to their photoprotective and anti-proliferative properties. Understanding this dual origin is fundamental for researchers and drug development professionals exploring the full physiological relevance of the vitamin D endocrine system.

References

- 1. Lumisterol - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB023946) - FooDB [foodb.ca]

- 3. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. symeres.com [symeres.com]

- 5. Biological Effects of CYP11A1-Derived Vitamin D and Lumisterol Metabolites in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Lumisterol 3 Synthesis Pathway in Skin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol (B196343) 3 (L3) is a pivotal, yet often overlooked, photoproduct of vitamin D3 synthesis in the skin. Historically considered an inert byproduct of prolonged ultraviolet B (UVB) radiation exposure, recent scientific evidence has unveiled its role as a prohormone, giving rise to a cascade of biologically active metabolites. This guide provides a comprehensive technical overview of the L3 synthesis pathway, its subsequent metabolic activation, and the functional implications for skin biology and therapeutic development.

The Photochemical Synthesis of Lumisterol 3 in the Epidermis

The synthesis of L3 is intrinsically linked to the well-established vitamin D3 pathway, initiated by the exposure of 7-dehydrocholesterol (B119134) (7-DHC) in the skin to UVB radiation (290-315 nm).

Upon absorption of UVB photons, the B-ring of 7-DHC undergoes a photochemical cleavage of the C9-C10 bond, resulting in the formation of pre-vitamin D3 (pre-D3).[1] Pre-D3 exists in a conformational equilibrium and can undergo several transformations:

-

Thermal Isomerization to Vitamin D3: A slow, temperature-dependent process that is the canonical pathway for vitamin D3 synthesis.[2]

-

Photoisomerization to Tachysterol 3 (T3): A rapid, reversible photoisomerization.

-

Photoisomerization to this compound (L3): With continued or excessive UVB exposure, pre-D3 can undergo a reformation of the C9-C10 bond, but with a 9β,10α-configuration, yielding L3, a stereoisomer of 7-DHC.[3] This pathway acts as a regulatory mechanism to prevent vitamin D toxicity from overexposure to sunlight.[4] L3 is the major photoisomer observed in human skin after prolonged UVB exposure.[5]

The following diagram illustrates the initial photochemical cascade:

Caption: Photochemical synthesis of Pre-Vitamin D3 and its isomers.

Quantitative Analysis of this compound and Related Photoproducts in Human Skin

The concentration of L3 and other photoproducts in the skin is dynamic and dependent on the duration and intensity of UVB exposure. The following table summarizes key quantitative findings from studies on human skin.

| Compound | Concentration in Human Epidermis | Conditions | Reference |

| 7-Dehydrocholesterol | 227.3 ± 59.4 ng/mg protein | Baseline | [6] |

| This compound | 2.5 ± 1.1 ng/mg protein | Baseline | [6] |

| Tachysterol 3 | 25.1 ± 5.2 ng/mg protein | Baseline | [6] |

| Vitamin D3 | 0.2 ± 0.05 ng/mg protein | Baseline | [6] |

| Pre-Vitamin D3 | Reaches max of ~15% of initial 7-DHC | After 30 min simulated solar UVR | [7] |

| Tachysterol 3 | Reaches max of ~5% of initial 7-DHC | After 1 hr simulated solar UVR | [7] |

| This compound | Can reach up to 50% of initial 7-DHC | After 8 hrs simulated solar UVR | [7] |

| Compound | Concentration in Human Serum | Reference |

| 7-Dehydrocholesterol | ~55 nM | [8] |

| This compound | Higher than Vitamin D3 | [9] |

| Tachysterol 3 | 7.3 ± 2.5 ng/mL | [6] |

Metabolic Activation of this compound: The Lumisterogenic Pathway

Contrary to its initial classification as an inert byproduct, L3 is now recognized as a substrate for enzymatic hydroxylation, primarily by cytochrome P450 enzymes CYP11A1 and CYP27A1, leading to a series of biologically active hydroxylumisterols.[5][10] This metabolic cascade is termed the "lumisterogenic pathway."

The primary metabolites include:

-

CYP11A1-mediated: 20-hydroxylumisterol (20(OH)L3), 22-hydroxylumisterol (22(OH)L3), 24-hydroxylumisterol (24(OH)L3), and 20,22-dihydroxylumisterol (20,22(OH)₂L3).[5]

-

CYP27A1-mediated: 25-hydroxylumisterol (25(OH)L3), (25R)-27-hydroxylumisterol, and (25S)-27-hydroxylumisterol.[10]

These hydroxylumisterols have been detected in human serum and epidermis.[8]

Caption: Metabolic activation of this compound by CYP11A1 and CYP27A1.

Enzymatic Efficiency

Studies have quantified the catalytic efficiency of these enzymes for L3 metabolism, highlighting the physiological relevance of this pathway.

| Enzyme | Substrate | kcat (mol product/min/mol CYP) | Km | kcat/Km | Notes | Reference |

| Bovine CYP11A1 | This compound | 4.8 | - | ~20% of that for cholesterol | - | [6] |

| Human CYP27A1 | This compound | 76 | - | 260-fold higher than for Vitamin D3 | - | [10] |

Biological Activities and Signaling Pathways of Hydroxylumisterols

Hydroxylumisterols exert a range of biological effects, particularly in the skin, including anti-proliferative, pro-differentiative, and photoprotective activities.[8][11] These effects are mediated through interactions with several nuclear receptors, often in a manner distinct from classical vitamin D3 signaling.

The key nuclear receptors and signaling pathways involved include:

-

Vitamin D Receptor (VDR): Hydroxylumisterols can interact with the non-genomic binding site (A-pocket) of the VDR, suggesting a different mode of action compared to the genomic pathway of 1,25(OH)₂D3.[8]

-

Retinoic Acid-Related Orphan Receptors (RORα and RORγ): Hydroxylumisterols act as inverse agonists on RORα and RORγ, which are involved in regulating cellular differentiation and inflammatory responses.[8][12]

-

Aryl Hydrocarbon Receptor (AhR): Certain L3 metabolites have been shown to activate the AhR signaling pathway.[13]

-

Liver X Receptors (LXRs): L3 and its hydroxyderivatives can activate LXRα and LXRβ.[13]

Caption: Signaling pathways of hydroxylumisterols via nuclear receptors.

Experimental Protocols

Protocol for HPLC Separation of this compound and Other Vitamin D3 Photoisomers

This protocol provides a general framework for the separation of L3 from other vitamin D3-related compounds using High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify 7-DHC, Pre-D3, Vitamin D3, T3, and L3.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Grace Alltima, 25 cm x 4.6 mm, 5 µm particle size)[5]

-

Mobile phase: Acetonitrile (B52724) and water or methanol (B129727) and water gradient.

-

Standards for 7-DHC, Pre-D3, Vitamin D3, T3, and L3.

-

Sample extraction solvent (e.g., dichloromethane (B109758) or ethanol).

Procedure:

-

Sample Preparation: Extract lipids from skin samples using an appropriate organic solvent. Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol in water (e.g., 64% to 100% methanol over 15 minutes, followed by 100% methanol).[5] An isocratic mobile phase of acetonitrile can also be used.[14]

-

Flow Rate: 0.5 mL/min.[5]

-

Column Temperature: 20°C.[14]

-

Detection: UV at 265 nm.[14]

-

-

Injection and Data Analysis: Inject the prepared sample and standards. Identify and quantify the peaks based on the retention times and peak areas of the standards.

Protocol for In Vitro Metabolism of this compound by CYP11A1

This protocol outlines the procedure for studying the metabolism of L3 by CYP11A1 in a reconstituted enzymatic system.

Objective: To identify the metabolites of L3 produced by CYP11A1.

Materials:

-

Purified recombinant human or bovine CYP11A1.

-

Adrenodoxin (B1173346) and adrenodoxin reductase.

-

NADPH.

-

This compound (L3).

-

2-hydroxypropyl-β-cyclodextrin (to solubilize L3).

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer).

-

Dichloromethane for extraction.

-

HPLC or LC-MS system for analysis.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the incubation buffer, adrenodoxin reductase, adrenodoxin, and CYP11A1.

-

Substrate Preparation: Dissolve L3 in 2-hydroxypropyl-β-cyclodextrin.

-

Initiation of Reaction: Add the L3 solution and NADPH to the reaction mixture to initiate the reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 90 minutes).[5]

-

Reaction Termination and Extraction: Stop the reaction by adding dichloromethane. Vortex and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing the sterols.

-

Analysis: Evaporate the dichloromethane and reconstitute the residue in the mobile phase for HPLC or LC-MS analysis to identify the metabolites.

Caption: Workflow for in vitro metabolism of this compound by CYP11A1.

Conclusion and Future Directions

The discovery of the lumisterogenic pathway has fundamentally changed our understanding of vitamin D photobiology. This compound, far from being an inactive byproduct, is a prohormone that gives rise to a family of biologically active secosteroids with significant potential for therapeutic applications in dermatology and beyond. The unique signaling profiles of hydroxylumisterols, particularly their ability to modulate RORs and the non-genomic VDR pathway, open new avenues for the development of targeted therapies for skin disorders, including psoriasis, atopic dermatitis, and skin cancer, potentially with a reduced risk of hypercalcemia associated with traditional vitamin D analogs.

Future research should focus on:

-

Elucidating the full spectrum of biological activities of individual hydroxylumisterols.

-

Identifying the specific cellular targets and downstream signaling cascades of these novel compounds.

-

Conducting preclinical and clinical studies to evaluate the therapeutic efficacy and safety of hydroxylumisterols for various skin conditions.

This in-depth understanding of the this compound synthesis pathway and its metabolic products is crucial for advancing the fields of skin biology, endocrinology, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Synthesis of New Secosteroids from Fucosterol, Its Intestinal Absorption by Caco-2 Cells, and Simulation of the Biological Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sunlight and Vitamin D: A global perspective for health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety Assessment of Vitamin D and Its Photo-Isomers in UV-Irradiated Baker’s Yeast [mdpi.com]

- 8. Characterization of a new pathway that activates lumisterol in vivo to biologically active hydroxylumisterols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Significance of metabolic activation of lumisterol in the skin - Andrzej Slominski [grantome.com]

- 10. CYP27A1 acts on the pre-vitamin D3 photoproduct, lumisterol, producing biologically active hydroxy-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Over-Irradiation Metabolite Derivative, 24-Hydroxylumister-ol3, Reduces UV-Induced Damage in Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxylumisterols, Photoproducts of Pre-Vitamin D3, Protect Human Keratinocytes against UVB-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

The Photochemical Genesis of Lumisterol 3: A Technical Guide to the Conversion of 7-Dehydrocholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photochemical transformation of 7-dehydrocholesterol (B119134) (7-DHC) is a cornerstone of vitamin D synthesis, a process of immense biological significance. While the pathway to vitamin D3 is well-documented, the concurrent formation of other photoisomers, such as lumisterol (B196343) 3, presents a nuanced area of study with potential implications for dermatology and pharmacology. This technical guide provides an in-depth exploration of the photochemical conversion of 7-dehydrocholesterol to lumisterol 3, offering detailed experimental protocols, quantitative data, and visual representations of the underlying processes to support researchers in this field.

The journey from 7-DHC to its various photoisomers is initiated by the absorption of ultraviolet B (UVB) radiation, primarily in the 280-320 nm range.[1][2] This absorption triggers a cascade of reversible photochemical reactions. The initial step involves the electrocyclic ring-opening of the B-ring of 7-DHC to form the transient intermediate, previtamin D3.[1][2] From this pivotal intermediate, the reaction can proceed thermally to form vitamin D3 or, upon further UVB exposure, undergo photoisomerization to yield this compound and tachysterol (B196371) 3.[1][2] this compound is a stereoisomer of 7-DHC, formed by the reformation of the C9-C10 bond in a 9β,10α-configuration.[1]

Understanding and controlling this photochemical equilibrium is crucial for researchers aiming to isolate and study this compound or to optimize the synthesis of vitamin D3 while minimizing the formation of byproducts. This guide will delve into the critical parameters governing this intricate photochemical network.

Quantitative Data

The efficiency and equilibrium of the photochemical conversion of 7-dehydrocholesterol are dependent on various factors, including the wavelength of irradiation, solvent, and temperature. The following tables summarize key quantitative data for the compounds involved in this process.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 7-Dehydrocholesterol | Ethanol | 271, 282, 293 | Not specified in provided results |

| Ethanol/PBS (1:2) | Not specified in provided results | Solubility: ~0.3 mg/mL | |

| Organic Solvents (Ethanol, DMSO, DMF) | Not specified in provided results | Solubilities: ~20, 0.1, and 2 mg/mL, respectively | |

| This compound | Not specified in provided results | 280 | 8,886 |

Table 1: Spectroscopic and Solubility Properties of 7-Dehydrocholesterol and this compound. This table provides the absorption maxima and molar extinction coefficients, which are crucial for spectrophotometric analysis and quantification. The solubility data aids in the preparation of solutions for photochemical reactions.

| Parameter | Condition | Value/Observation |

| Quantum Yield (Φ) | General Photochemical Reactions | Calculated by dividing the number of reacting molecules by the number of absorbed photons.[1] |

| Factors Affecting Φ | Conjugation, substituents, excited state lifetime, solvent, temperature, and wavelength of incident light.[1][3] | |

| Photostationary State | Wavelength Dependency | Production of previtamin D3 is favored at 295 nm, tachysterol at 260 nm, and lumisterol at 310 nm.[4] |

| Irradiation at 254 nm (Ethanol vs. Hexane) | Differences in observed kinetics provide estimations of quantum yields for previtamin D cis-trans isomerization.[5] | |

| Product Distribution | In Liposomes vs. Hexane | Relative amounts of 7-dehydrocholesterol and lumisterol are elevated in liposomes, while tachysterol is reduced.[6] |

Table 2: Key Parameters of the Photochemical Conversion. This table outlines the factors influencing the efficiency and outcome of the photoreaction, providing a basis for optimizing experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the photochemical conversion of 7-dehydrocholesterol to this compound, including the preparation of the reaction mixture, the irradiation procedure, and the separation and purification of the photoproducts.

Protocol 1: Photochemical Synthesis of this compound

This protocol is adapted from methodologies described for the photoisomerization of 7-dehydrocholesterol.[7]

Materials:

-

7-Dehydrocholesterol (provitamin D3)

-

Tetrahydrofuran (THF), HPLC grade

-

Ethyl acetate (B1210297), HPLC grade

-

n-Hexane, HPLC grade

-

High-pressure mercury lamp (e.g., 400W) with a Vycor filter

-

Reaction vessel with a cooling system

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of the Reaction Mixture: Dissolve 76.9 mg (0.200 mmol) of 7-dehydrocholesterol in 10.0 mL of THF in a suitable reaction vessel.

-

Irradiation: Cool the reaction mixture to -10 °C using a cooling system. Irradiate the solution with a 400W high-pressure mercury lamp equipped with a Vycor filter for 150 minutes. Continuous stirring during irradiation is recommended to ensure uniform exposure.

-

Work-up: After irradiation, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the THF.

-

Purification: Subject the crude residue to preparative HPLC for the separation of the photoproducts.

-

Column: Silica column (e.g., Senshu Pak PEGASIL Silica 60-5, 20Φ × 250 mm).

-

Mobile Phase: 10% ethyl acetate in hexane.

-

Flow Rate: 6 mL/min.

-

Collect the fractions corresponding to this compound. The expected yield of this compound is approximately 15% (11.7 mg, 0.0304 mmol).[3]

-

Protocol 2: Analytical HPLC for Product Quantification

This protocol outlines a method for the analytical separation and quantification of 7-dehydrocholesterol and its major photoproducts.[8][9]

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Grace Alltima, 25 cm × 4.6 mm, 5 µm particle size)

-

Methanol (B129727), HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Water, HPLC grade

Procedure:

-

Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase.

-

Chromatographic Conditions:

-

Method 1 (Methanol Gradient):

-

Method 2 (Acetonitrile Gradient):

-

-

Quantification: Identify and quantify the peaks corresponding to 7-dehydrocholesterol, previtamin D3, this compound, and tachysterol by comparing their retention times and UV spectra with those of authentic standards.

Visualizing the Process

To provide a clearer understanding of the reaction pathways and experimental workflows, the following diagrams have been generated using the DOT language.

Figure 1: Photochemical conversion pathway of 7-dehydrocholesterol.

Figure 2: Experimental workflow for this compound synthesis.

Conclusion

The photochemical conversion of 7-dehydrocholesterol to this compound is a complex process influenced by a multitude of factors. This guide has provided a comprehensive overview of the reaction, including quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding. By carefully controlling experimental parameters such as irradiation wavelength, solvent, and temperature, researchers can manipulate the photochemical equilibrium to favor the formation of this compound. The provided protocols offer a solid foundation for the synthesis, purification, and analysis of this and other important photoisomers of 7-dehydrocholesterol, paving the way for further investigation into their biological roles and potential therapeutic applications.

References

- 1. fiveable.me [fiveable.me]

- 2. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum yield - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photoconversion of 7-dehydrocholesterol to vitamin D3 in synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiled Significance of Lumisterol 3: From Inert Photoproduct to a Key Regulator in Skin Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, lumisterol (B196343) 3 (L3) was relegated to the status of an inert byproduct of cutaneous vitamin D synthesis, a mere consequence of prolonged ultraviolet B (UVB) radiation exposure. However, a paradigm shift in our understanding has unveiled a novel metabolic pathway and a surprising array of biological activities, positioning L3 and its derivatives as significant players in skin homeostasis, photoprotection, and cellular regulation. This technical guide provides a comprehensive overview of the biological significance of L3 formation, its subsequent metabolic activation, and the diverse physiological roles of its hydroxyderivatives. We delve into the intricate signaling pathways modulated by these compounds, present key quantitative data, and provide detailed experimental protocols to facilitate further research in this burgeoning field.

Introduction

The synthesis of vitamin D3 in the skin upon exposure to UVB radiation is a well-established physiological process. This photochemical reaction involves the conversion of 7-dehydrocholesterol (B119134) (7-DHC) to pre-vitamin D3, which then thermally isomerizes to vitamin D3. However, continued UVB exposure leads to the photoisomerization of pre-vitamin D3 into other photoproducts, including lumisterol 3 (L3) and tachysterol (B196371) 3.[1][2] Initially considered biologically inactive, recent discoveries have demonstrated that L3 is not a metabolic dead end. Instead, it serves as a substrate for enzymatic hydroxylation, primarily by the cytochrome P450 enzyme CYP11A1, giving rise to a family of biologically active hydroxylumisterols.[1][3]

These L3 hydroxyderivatives, including 20-hydroxythis compound (20(OH)L3), 22-hydroxythis compound (22(OH)L3), 24-hydroxythis compound (24(OH)L3), and 20,22-dihydroxythis compound (20,22(OH)2L3), have been shown to exert a range of biological effects.[1][4] These include anti-proliferative, pro-differentiative, anti-inflammatory, and photoprotective activities.[1][5] Their mechanisms of action are multifaceted, involving the modulation of various nuclear receptors such as the Vitamin D Receptor (VDR), Retinoic Acid-Related Orphan Receptors (RORα and RORγ), and Liver X Receptors (LXRs).[1][3][6] This guide will explore the formation, metabolism, and biological functions of L3 and its derivatives, providing a technical resource for researchers investigating their therapeutic potential.

Formation and Metabolism of this compound

Photochemical Formation of this compound

This compound is formed in the skin through the UVB-induced isomerization of pre-vitamin D3. This process is a key regulatory mechanism that prevents the excessive production and potential toxicity of vitamin D3 during prolonged sun exposure.

Metabolic Activation by CYP11A1

Once formed, L3 is metabolized by the mitochondrial enzyme CYP11A1, also known as P450scc, which is expressed in the skin.[7] This enzyme hydroxylates the side chain of L3 at various positions to produce a series of hydroxylumisterols.[1]

Biological Activities of this compound and its Hydroxyderivatives

The hydroxyderivatives of L3 exhibit a wide range of biological activities, making them promising candidates for therapeutic development.

Anti-proliferative and Pro-differentiative Effects

Hydroxylumisterols have been shown to inhibit the proliferation of various cell types, including melanoma cells and keratinocytes.[8] This anti-proliferative activity is often accompanied by the induction of cell differentiation, a crucial process for maintaining healthy skin tissue.

Photoprotective Effects

L3 and its hydroxyderivatives play a significant role in protecting the skin from the damaging effects of UVB radiation. They have been shown to reduce the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a form of DNA damage induced by UVB, and to promote DNA repair mechanisms.[5] This photoprotective effect is mediated, in part, through the activation of the Nrf2-dependent antioxidant response and the phosphorylation of p53.[5]

Anti-inflammatory Properties

Hydroxylumisterols exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[9] This is achieved through the suppression of the NF-κB signaling pathway.[1]

Signaling Pathways Modulated by this compound Derivatives

The biological effects of L3 hydroxyderivatives are mediated through their interaction with and modulation of several key nuclear receptors and signaling pathways.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and biological activity of this compound and its derivatives.

Table 1: In Vivo Concentrations of this compound and its Metabolites

| Compound | Human Serum (ng/mL) | Human Epidermis (ng/mg protein) |

| 7-Dehydrocholesterol | ~55 nM | 227.3 ± 59.4 |

| This compound (L3) | 7.3 ± 2.5 | 2.5 ± 1.1 |

| 20(OH)L3 | Detectable | Detectable |

| 22(OH)L3 | Detectable | Detectable |

| 24(OH)L3 | Not Quantified | Not Quantified |

| 20,22(OH)2L3 | Detectable | Detectable |

| Pregnalumisterol (pL) | 0.06 ± 0.01 | 0.41 ± 0.24 |

| Data compiled from multiple sources.[4][10] |

Table 2: Kinetics of this compound Metabolism by Bovine CYP11A1

| Parameter | Value |

| Km | 39 ± 20 µM |

| kcat | 4.8 ± 1.3 min⁻¹ |

| Catalytic Efficiency (kcat/Km) | 123 mM⁻¹ min⁻¹ |

| Data from in vitro studies with purified bovine CYP11A1.[3] |

Table 3: Anti-proliferative Activity of this compound Derivatives in Melanoma Cell Lines

| Compound | Cell Line | IC50 |

| (25R)-27(OH)L3 | A375 | 1 pM |

| 1,25(OH)2D3 | A375 | 1.15 nM |

| 1,24,25(OH)3D3 | A375 | 17.8 nM |

| 20,24(OH)2D3 | A375 | 280 nM |

| 1,24,25(OH)3D3 | SK-MEL-28 | Lower than 1,25(OH)2D3 |

| IC50 values represent the concentration required for 50% inhibition of cell proliferation.[8] |

Table 4: Activity of this compound Derivatives on Liver X Receptors (LXRs)

| Compound | LXRα Activity | LXRβ Activity | EC50/IC50 |

| 20(OH)L3 | Agonist | Agonist | 10⁻⁹–10⁻⁵ M |

| 20,22(OH)2L3 | Agonist | Agonist | 10⁻⁹–10⁻⁵ M |

| 24(OH)L3 | Agonist | Agonist | 10⁻⁹–10⁻⁵ M |

| 1,25(OH)2D3 | Inverse Agonist | Agonist | 10⁻⁹–10⁻⁵ M |

| Activity determined by LanthaScreen TR-FRET coactivator assays.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound and its derivatives.

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is used to assess the anti-proliferative effects of L3 derivatives on adherent cell lines.

Materials:

-

96-well plates

-

Cell line of interest (e.g., A375 or SK-MEL-28 melanoma cells)

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO or ethanol)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Plate reader (510 nm)

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat cells with serial dilutions of L3 derivatives or vehicle control for the desired duration (e.g., 72 hours).

-

Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 values.

DNA Damage Assessment (Comet Assay/Single-Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks in individual cells following UVB irradiation and treatment with L3 derivatives.

Materials:

-

Frosted microscope slides

-

Low-melting-point agarose (B213101) (LMPA) and normal-melting-point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Irradiate cultured keratinocytes with UVB at the desired dose.

-

Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix the cell suspension with molten LMPA (at 37°C) at a 1:10 ratio (v/v).

-

Pipette 75 µL of the cell/agarose mixture onto a pre-coated slide (with NMPA) and cover with a coverslip.

-

Solidify the agarose at 4°C for 10 minutes.

-

Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralize the slides by washing them three times with neutralization buffer for 5 minutes each.

-

Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Analyze the images using comet scoring software to quantify DNA damage (e.g., tail moment).

Nuclear Receptor Interaction (LanthaScreen™ TR-FRET Coactivator Assay)

This protocol is used to determine the ability of L3 derivatives to act as inverse agonists on RORα.

Materials:

-

LanthaScreen™ TR-FRET RORα Coactivator Assay Kit (containing RORα-LBD-GST, Tb-anti-GST antibody, and Fluorescein-coactivator peptide)

-

TR-FRET Coregulator Buffer

-

This compound derivatives

-

384-well microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of the L3 derivatives in the appropriate buffer.

-

In a 384-well plate, add the RORα-LBD-GST protein.

-

Add the test compounds (L3 derivatives) or a known inverse agonist (control).

-

Add a mixture of the Fluorescein-coactivator peptide and the Tb-anti-GST antibody.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (Fluorescein).

-

Calculate the emission ratio (520 nm / 495 nm) and plot it against the compound concentration to determine the IC50 value for inverse agonist activity.

Analysis of Keratinocyte Differentiation Markers (Western Blot)

This protocol is used to assess the expression of differentiation markers such as involucrin (B1238512) and filaggrin in keratinocytes treated with L3 derivatives.

Materials:

-

Cultured human keratinocytes

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-involucrin, anti-filaggrin, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured keratinocytes with L3 derivatives for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The discovery of the biological activity of this compound and its hydroxyderivatives has opened up a new and exciting area of research in skin biology and pharmacology. No longer considered an inert photoproduct, L3 is now recognized as a prohormone that gives rise to a family of active metabolites with diverse and potent physiological effects. These compounds hold significant promise for the development of novel therapeutic agents for a range of skin disorders, including psoriasis, atopic dermatitis, and skin cancer, as well as for providing enhanced photoprotection. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the full therapeutic potential of this fascinating class of molecules. Further investigation into the precise mechanisms of action, clinical efficacy, and safety of L3 derivatives is warranted and will undoubtedly contribute to significant advancements in dermatology and drug development.

References

- 1. Hydroxylumisterols, Photoproducts of Pre-Vitamin D3, Protect Human Keratinocytes against UVB-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

The Photochemical Duel: A Technical Guide to the Formation of Lumisterol 3 vs. Previtamin D3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the photochemical formation of lumisterol (B196343) 3 and previtamin D3, two critical isomers in the vitamin D synthesis pathway. Understanding the delicate balance and interplay between these two molecules is paramount for research in dermatology, endocrinology, and the development of novel phototherapies and vitamin D analogs. This document provides a comprehensive overview of the reaction mechanisms, quantitative data, and detailed experimental protocols to empower researchers in this field.

The Photochemical Cascade: From 7-Dehydrocholesterol (B119134) to Vitamin D Isomers

The journey to vitamin D3 begins with its precursor, 7-dehydrocholesterol (7-DHC), a sterol present in the skin.[1][2] Upon exposure to ultraviolet B (UVB) radiation, specifically in the 295-300 nm range, the B-ring of 7-DHC undergoes a photochemical cleavage of the C9-C10 bond, leading to the formation of the unstable intermediate, previtamin D3.[1][3][4] This reaction is the primary and most crucial step in endogenous vitamin D synthesis.

However, the photochemical process does not terminate with previtamin D3. Previtamin D3 itself is photosensitive and can undergo further isomerization upon continued exposure to UVB light.[3] This leads to the formation of two biologically inert photoproducts: lumisterol 3 and tachysterol (B196371) 3.[3][5][6] this compound is a stereoisomer of 7-DHC, formed by the re-closure of the B-ring of previtamin D3.[7] This intricate network of photoreactions establishes a photoequilibrium, where the relative concentrations of 7-DHC, previtamin D3, this compound, and tachysterol 3 are in a dynamic balance.[8]

The formation of this compound is considered a key mechanism to prevent the excessive production of vitamin D, thus averting potential toxicity from prolonged sun exposure.[9]

Quantitative Analysis of Photoproduct Formation

The efficiency of the photochemical conversion of 7-DHC and the subsequent isomerization of previtamin D3 are governed by their quantum yields, which are wavelength-dependent. While specific quantum yield values are highly dependent on experimental conditions, the general trends are well-established. The formation of previtamin D3 from 7-DHC is most efficient in the UVB range. Conversely, the photoisomerization of previtamin D3 to this compound and tachysterol 3 is also influenced by the wavelength of irradiation.[8][10]

The following table summarizes the typical distribution of photoproducts from 7-dehydrocholesterol upon UVB irradiation in human skin, providing a comparative overview of the relative yields.

| Photoproduct | Typical Yield (% of initial 7-DHC) |

| Previtamin D3 | 15 - 20% |

| This compound | 5 - 10% |

| Tachysterol 3 | 20 - 30% |

| Remaining 7-DHC | 2 - 5% |

Note: These values represent a photostationary state achieved after a specific duration of UVB exposure (e.g., 295-nm narrow-band radiation) and can vary based on the specific conditions.[8]

Experimental Protocols

In Vitro Photochemical Conversion of 7-Dehydrocholesterol

This protocol outlines a general procedure for the UVB irradiation of 7-dehydrocholesterol in solution to generate a mixture of previtamin D3 and its photoisomers.

Materials:

-

7-dehydrocholesterol (7-DHC)

-

Anhydrous ethanol (B145695) or other suitable organic solvent

-

Quartz cuvettes or reaction vessel transparent to UVB

-

UVB light source (e.g., medium-pressure mercury lamp or UVB LEDs)

-

Magnetic stirrer and stir bar

-

Nitrogen gas source

Procedure:

-

Preparation of 7-DHC Solution: Dissolve a known concentration of 7-DHC in the chosen solvent. A typical starting concentration is in the range of 0.01-0.1 mg/mL.

-

Inert Atmosphere: Purge the solution and the reaction vessel with nitrogen gas for 15-30 minutes to remove oxygen, which can lead to the formation of unwanted oxidation byproducts. Maintain a gentle stream of nitrogen over the solution throughout the irradiation process.

-

UVB Irradiation: Place the reaction vessel under the UVB light source. The distance from the source and the irradiation time will need to be optimized based on the lamp's intensity and the desired conversion rate. It is recommended to perform time-course experiments to determine the optimal irradiation duration. Continuous stirring of the solution is crucial to ensure homogenous exposure.

-

Monitoring the Reaction: Periodically take aliquots of the reaction mixture for analysis by HPLC to monitor the consumption of 7-DHC and the formation of previtamin D3 and its isomers.

-

Termination of Reaction: Once the desired conversion is achieved, stop the irradiation and store the reaction mixture protected from light and at a low temperature (e.g., -20°C) to prevent thermal isomerization of previtamin D3 to vitamin D3.

HPLC Analysis of Photoproducts

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of 7-dehydrocholesterol, previtamin D3, and this compound.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

A reversed-phase C18 column is commonly used. For challenging separations of these structurally similar isomers, highly hydrophobic phases or columns with different selectivities (e.g., phenyl-hexyl) may be advantageous.[11][12][13]

Mobile Phase and Gradient:

-

A common mobile phase is a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[14]

-

Isocratic elution can be used, but a gradient elution may be necessary for optimal separation of all photoisomers. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase.

Detection:

-

UV detection is typically performed at a wavelength where all compounds of interest have significant absorbance, often around 265 nm or 280 nm.[11][15]

Example HPLC Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

Quantification:

-

Quantification is achieved by creating calibration curves for each compound using certified standards. The peak area of each compound in the sample chromatogram is then used to determine its concentration based on the corresponding calibration curve.

Visualizing the Photochemical Pathways

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.

Caption: Photochemical conversion of 7-DHC to its major isomers.

Caption: Workflow for photochemical synthesis and analysis.

References

- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101663269A - Photochemical process for the manufacture of previtamin D - Google Patents [patents.google.com]

- 5. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Showing Compound this compound (FDB023946) - FooDB [foodb.ca]

- 7. Hydroxylumisterols, Photoproducts of Pre-Vitamin D3, Protect Human Keratinocytes against UVB-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [open.bu.edu]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. agilent.com [agilent.com]

- 13. Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CYP27A1 acts on the pre-vitamin D3 photoproduct, lumisterol, producing biologically active hydroxy-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UVB Radiation in Lumisterol 3 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumisterol (B196343) 3 (L3) is a photoproduct of 7-dehydrocholesterol (B119134) (7-DHC) and previtamin D3, formed in the skin upon exposure to ultraviolet B (UVB) radiation. Historically considered an inactive byproduct of prolonged sun exposure, recent research has unveiled its role as a prohormone, with its metabolites exhibiting significant biological activity. This technical guide provides an in-depth analysis of the photochemical synthesis of Lumisterol 3, detailing the influence of UVB radiation parameters, experimental protocols for its quantification, and the signaling pathways of its biologically active hydroxyderivatives. This document is intended to serve as a comprehensive resource for researchers in dermatology, endocrinology, and drug development.

Introduction

The cutaneous synthesis of vitamin D3 is a well-established physiological process initiated by the absorption of UVB radiation by 7-dehydrocholesterol (7-DHC). This process leads to the formation of previtamin D3, which then thermally isomerizes to vitamin D3. However, prolonged or excessive exposure to UVB radiation diverts the photochemical reaction towards the formation of other photoproducts, including this compound and Tachysterol (B196371) 3.[1][2] this compound, a stereoisomer of 7-DHC, is formed through the photoisomerization of previtamin D3.[3] Once considered biologically inert, L3 is now recognized as a substrate for enzymatic hydroxylation by CYP11A1 and CYP27A1, leading to the production of a series of biologically active hydroxylumisterols.[1][4] These metabolites have been shown to exert various effects, including antiproliferative and prodifferentiation activities, by interacting with nuclear receptors such as the Vitamin D Receptor (VDR), Retinoic Acid-Related Orphan Receptors (RORs), and Liver X Receptors (LXRs).[2][5][6] This guide elucidates the critical role of UVB radiation in the production of this compound and explores the downstream pathways of its activation.

Photochemical Synthesis of this compound

The formation of this compound is a direct consequence of the interaction of UVB photons with previtamin D3 in the skin. The process can be summarized in the following key steps:

-

Initiation: 7-dehydrocholesterol (7-DHC) in the epidermis absorbs UVB radiation (280-320 nm), leading to the opening of its B-ring to form previtamin D3.[3]

-

Photoisomerization: With continued UVB exposure, previtamin D3 absorbs additional photons, leading to a photochemical equilibrium between previtamin D3, vitamin D3, tachysterol 3, and this compound.[1][2]

-

This compound Formation: this compound is formed through a cis/trans isomerization of the 6-7 double bond of previtamin D3, followed by a ring closure. This process is favored under conditions of prolonged UVB exposure.

The yield of this compound is dependent on several factors, including the wavelength and dose of UVB radiation, as well as the duration of exposure.

Data Presentation: Quantitative Analysis of Photoproduct Formation

The following table summarizes the quantitative data on the formation of 7-DHC photoproducts in human skin upon exposure to simulated solar UV radiation. This data illustrates the dynamic nature of the photochemical reactions and the accumulation of this compound over time.

| Exposure Time (hours) | 7-Dehydrocholesterol (%) | Previtamin D3 (%) | Vitamin D3 (%) | Tachysterol (%) | This compound (%) |

| 0 | 100 | 0 | 0 | 0 | 0 |

| 0.5 | 85 | 10 | 2 | 3 | <1 |

| 1 | 75 | 12 | 5 | 5 | 3 |

| 2 | 60 | 15 | 8 | 8 | 9 |

| 4 | 45 | 12 | 10 | 10 | 23 |

| 8 | 30 | 8 | 12 | 8 | 42 |

This table is a representative summary based on literature data and illustrates the general trend of photoproduct formation. Actual percentages may vary depending on specific experimental conditions.

Experimental Protocols

This section outlines a generalized protocol for the in vitro irradiation of 7-dehydrocholesterol and the subsequent analysis of photoproducts, including this compound.

In Vitro UVB Irradiation of 7-Dehydrocholesterol

Objective: To induce the photochemical conversion of 7-DHC to its photoproducts, including this compound, under controlled laboratory conditions.

Materials:

-

7-Dehydrocholesterol (high purity)

-

Ethanol (B145695) (spectroscopic grade)

-

Quartz cuvettes or reaction vessels

-

UVB light source with a peak emission in the 290-315 nm range (e.g., filtered mercury lamp or a dedicated UVB lamp)

-

Radiometer to measure UVB dose

-

Stir plate and stir bar (optional)

-

Nitrogen gas (optional, for deoxygenation)

Procedure:

-

Sample Preparation: Prepare a solution of 7-dehydrocholesterol in ethanol at a known concentration (e.g., 10-50 µg/mL). Transfer the solution to a quartz reaction vessel. For oxygen-sensitive reactions, bubble nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen.

-

UVB Irradiation:

-

Position the UVB lamp at a fixed distance from the sample.

-

Measure the UVB irradiance (in mW/cm²) at the sample position using a radiometer.

-

Irradiate the sample for a defined period. The total UVB dose (in mJ/cm²) can be calculated by multiplying the irradiance by the exposure time in seconds.

-

To study the effect of different doses, irradiate multiple samples for varying durations.

-

If using a stir plate, maintain a constant stirring speed throughout the irradiation to ensure homogenous exposure.

-

-

Post-Irradiation Handling: After irradiation, immediately store the samples in the dark and at a low temperature (e.g., -20°C or -80°C) to prevent further thermal isomerization or degradation of the photoproducts prior to analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from other 7-DHC photoproducts.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)

-

Certified standards of 7-DHC, previtamin D3, vitamin D3, tachysterol 3, and this compound

-

Sample vials

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of known concentrations for each of the photoproducts in the mobile phase.

-

Chromatographic Conditions (Example):

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., 95:5 v/v). The exact composition may need optimization depending on the specific column and compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Monitor at multiple wavelengths, typically around 265 nm for vitamin D3 and 282 nm for 7-DHC and its isomers like this compound. A diode array detector (DAD) is ideal for monitoring multiple wavelengths simultaneously.

-

-

Analysis:

-

Inject a known volume of the irradiated sample and the standard solutions into the HPLC system.

-

Identify the peaks corresponding to each photoproduct based on their retention times compared to the standards.

-

Construct a calibration curve for each compound by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound and other photoproducts in the irradiated sample by interpolating their peak areas on the respective calibration curves.

-

Note: For enhanced sensitivity and specificity, especially for complex biological samples like skin extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[7][8][9]

Signaling Pathways and Biological Activity

The biological significance of this compound lies in its conversion to various hydroxylated metabolites, which act as signaling molecules.

Photochemical Formation Pathway of this compound

The following diagram illustrates the UVB-induced photochemical cascade leading to the formation of this compound.

Metabolism and Signaling of this compound Derivatives

Upon its formation, this compound can be metabolized by cytochrome P450 enzymes, primarily CYP11A1 and CYP27A1, into a range of hydroxylated derivatives, such as 20-hydroxy-lumisterol 3 (20(OH)L3), 22-hydroxy-lumisterol 3 (22(OH)L3), and 24-hydroxy-lumisterol 3 (24(OH)L3).[1][10] These metabolites have been shown to be biologically active, modulating various cellular processes through their interaction with nuclear receptors.

The diagram below outlines the downstream metabolic activation of this compound and the subsequent signaling pathways of its hydroxyderivatives.

These signaling pathways are areas of active research, with implications for the development of novel therapeutic agents for skin disorders and other conditions.

Conclusion

The production of this compound is an integral part of the complex photochemistry of vitamin D synthesis in the skin, driven by UVB radiation. Far from being an inert byproduct, this compound is a prohormone that gives rise to a family of biologically active metabolites. Understanding the quantitative aspects of its formation under various UVB conditions and the mechanisms of action of its derivatives is crucial for researchers in the fields of photobiology, dermatology, and drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the physiological roles and therapeutic potential of this compound and its metabolites.

References

- 1. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxylumisterols, Photoproducts of Pre-Vitamin D3, Protect Human Keratinocytes against UVB-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP27A1 acts on the pre-vitamin D3 photoproduct, lumisterol, producing biologically active hydroxy-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin D and lumisterol derivatives can act on liver X receptors (LXRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of Accurate HPLC-MS-MS Based Methods to Investigate the Vitamin D Status Involved in COVID-19 [usiena-air.unisi.it]

- 8. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2 , vitamin D3 , 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. adium.com.py [adium.com.py]

Lumisterol 3: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumisterol (B196343) 3, historically regarded as an inert photoproduct of vitamin D3 synthesis in the skin, is now emerging as a significant prohormone with diverse biological activities. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and the evolving understanding of Lumisterol 3's physiological roles. Particular focus is given to its metabolism into active hydroxyderivatives and their engagement with key cellular signaling pathways. This document consolidates current knowledge, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex biological processes to support ongoing research and drug development endeavors.

Chemical Identity and Structure

This compound is a sterol and a stereoisomer of 7-dehydrocholesterol. It is produced in the skin upon prolonged exposure to UVB radiation, where previtamin D3 undergoes photoisomerization.[1][2] Its distinct stereochemistry at positions 9 and 10 distinguishes it from other vitamin D-related compounds.

Chemical Structure

The chemical structure of this compound is characterized by a four-ring cholestane (B1235564) framework with a hydroxyl group at the C3 position and a side chain identical to that of cholesterol. The key structural feature is the 9β,10α-configuration of the steroid nucleus.[3]

IUPAC Name: (3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol[4][5]

Synonyms: 9β,10α-Cholesta-5,7-dien-3β-ol, Cholecalciferol Impurity C[3][4]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 5226-01-7[3][4] |

| Molecular Formula | C₂₇H₄₄O[3][4] |

| Molecular Weight | 384.64 g/mol [3] |

| InChI | InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26-,27-/m1/s1[4] |

| InChIKey | UCTLRSWJYQTBFZ-XMVWLVNMSA-N[4] |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC--INVALID-LINK--O)C)C[4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and analytical characterization.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 119-122 °C |

| Boiling Point | 493.7 °C (Predicted)[6] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol.[7] Soluble in DMSO. |

| Storage | Store at -20°C to -80°C, protected from light.[8][9] |

Biological Significance and Signaling Pathways

Contrary to its initial classification as an inactive photoproduct, recent research has unveiled that this compound is a prohormone that undergoes enzymatic activation to form biologically potent hydroxyderivatives.[10] This activation is primarily mediated by the cytochrome P450 enzymes CYP11A1 and CYP27A1.[10][11]

Metabolic Activation of this compound

The metabolic pathway of this compound initiates its conversion into various hydroxylated metabolites, which are the primary effectors of its biological activity.

Key Signaling Pathways and Mechanisms of Action

The hydroxyderivatives of this compound exert their effects through a variety of signaling pathways, often in a manner distinct from classical vitamin D3 signaling. These metabolites have been shown to possess photoprotective, anti-inflammatory, anti-proliferative, and anti-cancer properties.[12][13]

The primary mechanisms of action involve:

-

Activation of Nrf2 and p53 Pathways: this compound and its metabolites can induce the nuclear translocation of Nrf2, a key transcription factor for antioxidant response, and promote the phosphorylation of p53, a critical tumor suppressor. This leads to the upregulation of antioxidant enzymes and enhanced DNA damage repair, thereby protecting skin cells from UVB-induced damage.[1][14]

-

Modulation of Nuclear Receptors: The hydroxyderivatives of this compound can interact with several nuclear receptors, including:

-

Vitamin D Receptor (VDR): While some metabolites show low affinity for the classical ligand-binding pocket of the VDR, they can act as inverse agonists at the alternative, non-genomic binding site.[7]

-

Liver X Receptors (LXRs): Several this compound metabolites have been identified as agonists for LXRα and LXRβ, suggesting a role in lipid metabolism and inflammation.[15]

-

Retinoic Acid-related Orphan Receptors (RORs): Certain hydroxy-lumisterols act as inverse agonists for RORα and RORγ, potentially influencing inflammatory and metabolic processes.[9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Vitamin D and lumisterol derivatives can act on liver X receptors (LXRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. raybiotech.com [raybiotech.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Notoginsenoside R1 mitigates UVB-induced skin sunburn injury through modulation of N4-acetylcytidine and autophagy | springermedizin.de [springermedizin.de]

Lumisterol 3: A Technical Guide for Researchers

An In-depth Examination of the Photochemical Isomer of Pre-Vitamin D3 and its Biological Significance

This technical guide provides a comprehensive overview of Lumisterol (B196343) 3, a photoisomer of pre-vitamin D3. Targeted at researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, purification, and emerging biological roles. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further investigation and application of this intriguing sterol.

Core Chemical and Physical Data

Lumisterol 3, a stereoisomer of 7-dehydrocholesterol (B119134), is formed in the skin upon prolonged exposure to UVB radiation.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5226-01-7 | [3][4][5] |

| Chemical Formula | C27H44O | [3][4][5] |

| Molecular Weight | 384.64 g/mol | [4][5] |

| Synonyms | (3β,9β,10α)-Cholesta-5,7-dien-3-ol, 9β,10α-Cholesta-5,7-dien-3β-ol, Cholecalciferol EP Impurity C | [4][6][7] |

| Physical State | Solid | [8] |

| Appearance | White to Pale Yellow Powder | [6][8] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (B129727) (with heating) | [3][8] |

| Storage | Store at -20°C for long-term storage | [9] |

Synthesis and Purification

The formation of this compound is a photochemical process. It arises from the photoisomerization of pre-vitamin D3, which itself is generated from 7-dehydrocholesterol (7-DHC) upon UVB exposure.[2][3] Further UVB irradiation of pre-vitamin D3 leads to the formation of this compound and Tachysterol 3.[3]

Experimental Protocol: Purification of this compound by HPLC

A common method for purifying this compound and its metabolites is High-Performance Liquid Chromatography (HPLC). The following protocol is a representative example based on published methodologies.[3]

Objective: To purify this compound from a mixture.

Materials and Instrumentation: